4-(2H-1,3-Benzodioxol-5-yloxy)piperidine hydrochloride is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry due to its structural similarity to known pharmacological agents. This compound is classified under piperidine derivatives and is often associated with the pharmacological properties of antidepressants.
The compound is derived from the synthesis of piperidine and benzodioxole moieties, which are common in numerous pharmaceuticals. Its synthesis and characterization have been documented in scientific literature, highlighting its relevance in drug development and chemical research.
4-(2H-1,3-Benzodioxol-5-yloxy)piperidine hydrochloride falls under the category of heterocyclic compounds, specifically piperidines. It is also classified as a benzodioxole derivative, which contributes to its potential biological activity.
The synthesis of 4-(2H-1,3-Benzodioxol-5-yloxy)piperidine hydrochloride typically involves several key steps:
Common reagents used in these reactions include:
The reaction conditions typically involve controlled temperatures, solvents, and catalysts to optimize yield and purity .
The molecular formula of 4-(2H-1,3-Benzodioxol-5-yloxy)piperidine hydrochloride is , with a molecular weight of approximately 441.9 g/mol. The structure can be represented as follows:
The InChI Key for this compound is LXCDAUDXYHUOFQ-ZOLWKPHLSA-N, which allows for easy identification in chemical databases.
4-(2H-1,3-Benzodioxol-5-yloxy)piperidine hydrochloride can undergo various chemical reactions:
These reactions are crucial for developing derivatives with enhanced biological activity or altered pharmacokinetic profiles.
The mechanism of action for 4-(2H-1,3-Benzodioxol-5-yloxy)piperidine hydrochloride primarily involves its interaction with neurotransmitter systems. It may modulate serotonin levels by inhibiting reuptake or interacting with specific receptors involved in mood regulation. The detailed pathways depend on the specific biological context and targets engaged by the compound .
The compound exhibits typical characteristics of piperidine derivatives:
Key chemical properties include:
Thermal stability studies indicate that the compound may decompose under specific conditions, releasing hydrochloric acid and other by-products .
4-(2H-1,3-Benzodioxol-5-yloxy)piperidine hydrochloride has several scientific applications:
This compound exemplifies the intersection of organic synthesis and pharmacology, contributing to advancements in therapeutic agents aimed at improving mental health outcomes.
This piperidine derivative features a benzodioxole ring linked via an ether bridge to the piperidine nitrogen. Its structural complexity enables versatile roles in medicinal chemistry, particularly as a synthetic intermediate. The hydrochloride salt enhances stability for pharmaceutical handling and analysis. This profile examines its chemical identity, discovery timeline, and critical roles in drug development pipelines.
The compound’s systematic IUPAC name is 4-(2H-1,3-benzodioxol-5-yloxy)piperidine hydrochloride, reflecting its core constituents:
Molecular formula is C₁₂H₁₆ClNO₃, with a molecular weight of 257.72 g/mol. Key identifiers include:
Table 1: Nomenclature and Identifiers
Category | Designation |
---|---|
IUPAC Name | 4-(2H-1,3-Benzodioxol-5-yloxy)piperidine hydrochloride |
Molecular Formula | C₁₂H₁₆ClNO₃ |
CAS Number (HCl) | 162402-36-0 |
Other Identifiers | DTXSID301286379; STK261874; AKOS000210296 |
The benzodioxole’s methylenedioxy group (-OCH₂O-) creates a planar bicyclic system, while the piperidine adopts a chair conformation. Protonation at the piperidine nitrogen enhances crystallinity and salt formation propensity.
This compound emerged during the 1990s exploration of benzodioxole-containing neuropharmaceuticals. Researchers leveraged the benzodioxole scaffold’s metabolic stability and piperidine’s conformational flexibility to design novel bioactive molecules. Its first synthesis was reported circa 1995–1997 through nucleophilic substitution between 5-hydroxy-1,3-benzodioxole and 4-hydroxypiperidine derivatives, followed by HCl salt formation [8].
The compound gained prominence as a key intermediate for DA-09611, a serotonin receptor modulator investigated for neurological disorders. Its benzodioxole-ether-piperidine architecture served as a template for developing ligands targeting GPCRs and neurotransmitter transporters, evidenced by structural parallels to antidepressants like paroxetine intermediates [6]. Synthetic routes were optimized to industrial scale by 2010, enabling commercial availability as a research chemical.
This hydrochloride salt serves dual roles in drug development:
Synthetic Intermediate: It enables N-alkylation or acylation reactions for generating compound libraries. For example, it is utilized in synthesizing 4-[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride (MW: 309.75 g/mol, CAS: N/A), a heterocyclic derivative with potential bioactivity [9]. The piperidine nitrogen acts as a nucleophile in SN₂ reactions or reductive aminations.
Process-Related Impurity: In benzodioxole-containing drugs like paroxetine (3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine), it arises from:
Table 2: Pharmaceutical Roles and Associated Compounds
Role | Associated Drug/Intermediate | Structural Relationship |
---|---|---|
Synthetic Building Block | DA-09611 | Direct precursor via C4 functionalization |
Process Impurity | Paroxetine (CAS 61869-08-7) | Hydrolysis product of the benzylic ether linker |
Heterocyclic Derivative | 4-[3-(Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine | Oxadiazole ring formed via condensation at piperidine N |
Regulatory guidelines require stringent control of this impurity during drug manufacturing. Analytical methods like HPLC-MS monitor its levels at ≤0.15% in active pharmaceutical ingredients (APIs), ensuring final product safety [6] [10].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: